![molecular formula C17H16N4O2 B7548678 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N~3~-(4-hydroxyphenyl)nicotinamide](/img/structure/B7548678.png)
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N~3~-(4-hydroxyphenyl)nicotinamide
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Overview
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N~3~-(4-hydroxyphenyl)nicotinamide, also known as DMHPN, is a chemical compound with potential applications in scientific research. DMHPN is a derivative of nicotinamide, which is a form of vitamin B3. In
Mechanism of Action
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N~3~-(4-hydroxyphenyl)nicotinamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N~3~-(4-hydroxyphenyl)nicotinamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cancer progression.
Biochemical and Physiological Effects
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N~3~-(4-hydroxyphenyl)nicotinamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N~3~-(4-hydroxyphenyl)nicotinamide has been shown to have neuroprotective effects and can improve cognitive function. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N~3~-(4-hydroxyphenyl)nicotinamide has also been shown to have anti-diabetic properties and can improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
One advantage of using 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N~3~-(4-hydroxyphenyl)nicotinamide in lab experiments is its specificity for certain enzymes and signaling pathways, which can make it a useful tool for studying these processes. However, one limitation is that the mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N~3~-(4-hydroxyphenyl)nicotinamide is not fully understood, which can make it difficult to interpret results.
Future Directions
There are several potential future directions for research on 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N~3~-(4-hydroxyphenyl)nicotinamide. One area of interest is the development of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N~3~-(4-hydroxyphenyl)nicotinamide-based therapies for cancer and other diseases. Another area of interest is the exploration of the mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N~3~-(4-hydroxyphenyl)nicotinamide and its effects on various signaling pathways. Additionally, there is potential for the development of new derivatives of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N~3~-(4-hydroxyphenyl)nicotinamide with improved properties and specificity.
Synthesis Methods
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N~3~-(4-hydroxyphenyl)nicotinamide can be synthesized through a multi-step process involving the reaction of 4-hydroxybenzaldehyde with 3,5-dimethylpyrazole, followed by the reaction of the resulting compound with nicotinoyl chloride. The final product is obtained through purification and crystallization.
Scientific Research Applications
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N~3~-(4-hydroxyphenyl)nicotinamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N~3~-(4-hydroxyphenyl)nicotinamide has anti-cancer properties and can inhibit the growth of cancer cells. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N~3~-(4-hydroxyphenyl)nicotinamide has also been shown to have anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-(4-hydroxyphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-11-9-12(2)21(20-11)16-8-3-13(10-18-16)17(23)19-14-4-6-15(22)7-5-14/h3-10,22H,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKWZMCZCKFKQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-Dimethyl-1H-pyrazol-1-YL)-N-(4-hydroxyphenyl)pyridine-3-carboxamide |
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